molecular formula C8H10N2O B161171 N'-methylbenzohydrazide CAS No. 1660-24-8

N'-methylbenzohydrazide

Cat. No. B161171
CAS RN: 1660-24-8
M. Wt: 150.18 g/mol
InChI Key: VOKAHSJLXRNBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylbenzohydrazide (NMBH) is a chemical compound that is widely used in scientific research. It is a hydrazide derivative of benzoic acid, and it is commonly used as a reagent for the synthesis of various organic compounds. NMBH has a wide range of applications in different fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of N'-methylbenzohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with cellular membranes. N'-methylbenzohydrazide has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

N'-methylbenzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It also exhibits antitumor activity by inducing apoptosis in cancer cells. N'-methylbenzohydrazide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

N'-methylbenzohydrazide has several advantages for use in lab experiments. It is a relatively simple and inexpensive reagent to synthesize. It is also stable under normal laboratory conditions and can be easily stored for long periods of time. However, N'-methylbenzohydrazide also has some limitations. It is toxic and should be handled with care. It may also exhibit variable results depending on the experimental conditions used.

Future Directions

There are several future directions for research on N'-methylbenzohydrazide. One area of research could focus on the development of new drugs and pharmaceuticals based on N'-methylbenzohydrazide. Another area of research could focus on the mechanism of action of N'-methylbenzohydrazide and its interactions with cellular membranes and enzymes. Additionally, research could be conducted on the synthesis of new derivatives of N'-methylbenzohydrazide and their biological activities.

Synthesis Methods

The synthesis of N'-methylbenzohydrazide involves the reaction of benzoic acid with hydrazine hydrate and methyl iodide. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure N'-methylbenzohydrazide.

Scientific Research Applications

N'-methylbenzohydrazide is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. N'-methylbenzohydrazide has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It is also used in the synthesis of various dyes and pigments.

properties

IUPAC Name

N'-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-9-10-8(11)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKAHSJLXRNBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-methylbenzohydrazide

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